N-Butyl-N-(3-nitrophenyl)methanesulfonamide
Overview
Description
N-Butyl-N-(3-nitrophenyl)methanesulfonamide is a chemical compound with the molecular formula C11H16N2O4S . It has a molecular weight of 272.33 . This compound is commonly used in scientific experiments.
Molecular Structure Analysis
The InChI code for this compound is1S/C11H16N2O4S/c1-3-4-8-12(18(2,16)17)10-6-5-7-11(9-10)13(14)15/h5-7,9H,3-4,8H2,1-2H3
. This code provides a specific representation of the molecule’s structure.
Scientific Research Applications
Fragmentation Patterns and Molecular Interactions
Research has investigated the fragmentation patterns upon electron ionization of N-alkyl-N-(2-nitrophenyl)-methanesulfonamides. It was found that these compounds undergo rearrangement reactions, resulting in the loss of carbonyl compounds. This includes the molecular ion of N-(2-nitrophenyl)-methanesulfonamide, which undergoes rearrangement to yield a benzofurazane radical cation. These findings suggest significant insights into the "ortho-effect" based reaction mechanisms of these compounds (Danikiewicz, 1997).
Quantum Chemical Calculations
Theoretical calculations have been applied to N-(3,5-di-tert-butyl-2-hydroxyphenyl) methanesulfonamide compounds to determine their optimized state, predict free energy, and understand the molecular orbitals involved in spectrum formation. This approach is vital for understanding the electronic properties and reactivity of these compounds (Xue et al., 2022).
Structural and Spectroscopic Studies
Studies on the 1:1 complex of 4-nitrophenyl[bis(ethylsulfonyl)]methane with 1,5,7-triazabicyclo[4.4.0]dec-5-ene revealed insights into its ionic structure and hydrogen bonding patterns. These studies are critical for understanding the molecular structure and potential applications of such complexes (Binkowska et al., 2001).
Synthesis and Structural Analysis
Research on the synthesis and ab initio structure determination of Nimesulide derivatives, including N-[4-(2,5-dioxo-pyrrolidin-1-yl)-2-phenoxyphenyl] methanesulfonamide, provides valuable insights into their crystal structures and molecular interactions. This research is pivotal for developing new compounds with potential pharmacological applications (Dey et al., 2016).
Safety and Hazards
Properties
IUPAC Name |
N-butyl-N-(3-nitrophenyl)methanesulfonamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O4S/c1-3-4-8-12(18(2,16)17)10-6-5-7-11(9-10)13(14)15/h5-7,9H,3-4,8H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IGQYVCCHCHUHHP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(C1=CC(=CC=C1)[N+](=O)[O-])S(=O)(=O)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201248273 | |
Record name | Methanesulfonamide, N-butyl-N-(3-nitrophenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201248273 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1820618-28-7 | |
Record name | Methanesulfonamide, N-butyl-N-(3-nitrophenyl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1820618-28-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methanesulfonamide, N-butyl-N-(3-nitrophenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201248273 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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